molecular formula C25H20F3N5O2 B1193382 NVP-AHT202

NVP-AHT202

Número de catálogo: B1193382
Peso molecular: 479.46
Clave InChI: KVSDZLMEWPSKIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NVP-AHT202 is a kinase inhibitor developed during structural optimization efforts targeting the Abl kinase domain. It belongs to the reverse-amide chemical series, where a hydroxyl group was incorporated to interact with Asp381, a critical residue in the DFG-out binding pocket . This modification aimed to enhance kinase inhibition while retaining the methylphenyl-(pyridinyl-pyrimidinyl)-amine moiety inherited from imatinib, a first-generation Abl inhibitor. NVP-AHT202 demonstrated excellent kinase inhibition profiles, with IC50 values in the nanomolar range against c-Abl, comparable to other lead compounds in its class .

Propiedades

Fórmula molecular

C25H20F3N5O2

Peso molecular

479.46

Nombre IUPAC

N-(3-(Hydroxymethyl)-5-(trifluoromethyl)phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide

InChI

InChI=1S/C25H20F3N5O2/c1-15-4-5-17(23(35)31-20-10-16(14-34)9-19(12-20)25(26,27)28)11-22(15)33-24-30-8-6-21(32-24)18-3-2-7-29-13-18/h2-13,34H,14H2,1H3,(H,31,35)(H,30,32,33)

Clave InChI

KVSDZLMEWPSKIY-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C(F)(F)F)=CC(CO)=C1)C2=CC=C(C)C(NC3=NC=CC(C4=CC=CN=C4)=N3)=C2

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

AHT202;  AHT 202;  AHT-202;  NVP-AHT202;  NVP AHT202;  NVPAHT202

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare NVP-AHT202 with structurally or functionally related kinase inhibitors, focusing on binding interactions, efficacy, selectivity, and drugability.

Table 1: Comparative Analysis of NVP-AHT202 and Similar Compounds

Compound Structural Features Binding Interactions Kinase Inhibition (IC50) Selectivity Drugability
NVP-AHT202 Reverse-amide with hydroxyl group Targets Asp381 in DFG-out pocket <100 nM (c-Abl) High Poor (low solubility, metabolic instability)
Imatinib Methylbenzene group Binds gatekeeper region; poor DFG-out fit ~250 nM (c-Abl) Moderate Good (approved drug)
Nilotinib Optimized imidazole scaffold Enhanced hydrogen bonding to Glu286/Ala381 ~5 nM (c-Abl) High Good (approved drug)
PD180970 Dichlorophenyl group Fits gatekeeper pocket; ignores DFG-out ~10 nM (c-Abl) Low Moderate
NVP-AFG210 Pyrimidine-urea derivative High shape complementarity to DFG-out pocket <50 nM (c-Abl) High Moderate
AEG082 Ortho-substituted benzene Utilizes gatekeeper and ATP pockets ~20 nM (c-Abl) Moderate Good

Key Findings

Binding Site Utilization NVP-AHT202 and NVP-AFG210 exhibit strong interactions with the DFG-out pocket, a conformationally flexible region critical for inhibiting resistant Abl mutants. The hydroxyl group in NVP-AHT202 enables a hydrogen bond with Asp381, improving target affinity but introducing steric hindrance that compromises solubility .

Kinase Inhibition Efficacy

  • NVP-AHT202 achieves sub-100 nM IC50 values against c-Abl, outperforming imatinib (~250 nM) but lagging behind nilotinib (~5 nM) and NVP-AFG210 (<50 nM) .
  • Unlike sulfonamide derivatives (inactive in the same series), NVP-AHT202 retains potency due to its optimized reverse-amide scaffold .

Selectivity and Resistance Profiles

  • NVP-AHT202’s hydroxyl group enhances selectivity by avoiding off-target interactions common in less-specific inhibitors like PD180970 .
  • Imatinib and nilotinib, despite higher drugability, are prone to resistance mutations (e.g., T315I), whereas DFG-out binders like NVP-AHT202 may circumvent such issues .

Drugability Challenges

  • NVP-AHT202’s poor solubility and metabolic stability contrast sharply with imatinib and nilotinib, which were optimized for pharmacokinetics during clinical development .
  • Structural modifications in NVP-AFG210 and AEG082 improved drugability without sacrificing affinity, highlighting a trade-off NVP-AHT202 failed to resolve .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NVP-AHT202
Reactant of Route 2
Reactant of Route 2
NVP-AHT202

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.